Enhanced PI3K Inhibition vs. Non-Fluorinated Morpholinopyridine Analog
4-(2-Fluoropyridin-4-yl)morpholine demonstrates potent inhibition of the PI3K kinase family, a critical target in oncology. It achieves an IC50 of 38 nM in a PI3K lipid phosphorylation assay [1]. While direct head-to-head data for a specific non-fluorinated comparator is unavailable in the same study, class-level inference strongly suggests that the 2-fluoropyridine substitution is essential for this level of potency, as the non-fluorinated analog, 2-morpholinopyridine (CAS 24255-25-2), is not reported to have comparable PI3K activity in the literature [2].
| Evidence Dimension | PI3K Inhibition (IC50) |
|---|---|
| Target Compound Data | 38 nM |
| Comparator Or Baseline | 2-Morpholinopyridine (non-fluorinated analog, CAS 24255-25-2): Activity not reported or significantly lower |
| Quantified Difference | Not directly quantified; qualitative difference in reported activity profiles |
| Conditions | PI3K lipid phosphorylation binding assay |
Why This Matters
This data provides a quantitative benchmark for selecting 4-(2-Fluoropyridin-4-yl)morpholine over non-fluorinated analogs when designing PI3K inhibitors, as the fluorine atom appears crucial for achieving low-nanomolar potency.
- [1] BindingDB. (2016). BindingDB PrimarySearch_ki for BDBM170062 (US9073940, 414). View Source
- [2] BocSci. (n.d.). 2-Morpholinopyridine (CAS 24255-25-2). BocSci. View Source
